
2,3-Dibromo-1,4-difluorobenzene
Overview
Description
2,3-Dibromo-1,4-difluorobenzene (CAS: 179737-33-8) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.88 g/mol . It is characterized by two bromine atoms at the 2- and 3-positions and two fluorine atoms at the 1- and 4-positions on the benzene ring. The compound exhibits moderate solubility in organic solvents (0.0182 mg/mL) and a predicted boiling point of 216.3°C . Its lipophilicity, indicated by a consensus log P value of 3.76, suggests moderate partitioning into lipid membranes .
Safety data highlight hazards such as skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . The compound is primarily used as a building block in organic synthesis, particularly in the preparation of fluorinated and brominated aromatic intermediates for materials science and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,4-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,4-difluorobenzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
Synthesis of Functional Materials
Metal-Organic Frameworks (MOFs) :
2,3-Dibromo-1,4-difluorobenzene has been utilized in the synthesis of novel metal-organic frameworks (MOFs). These materials are characterized by their high surface area and porosity, making them suitable for gas storage and separation applications. The compound acts as a linker in the formation of MOFs that exhibit low dielectric constants and enhanced gas adsorption properties .
Table 1: Properties of MOFs Synthesized with this compound
Property | Value |
---|---|
Surface Area | Up to 4500 m²/g |
Thermal Stability | Tdec > 420 °C |
Pore Size | 3.2 Å - 11.4 Å |
Gas Adsorption | CO₂, H₂ |
Organic Synthesis
The compound serves as an essential intermediate in organic synthesis. It can be transformed into various derivatives through electrophilic aromatic substitution reactions. For instance, it has been used to synthesize fluorinated compounds that are valuable in pharmaceutical chemistry .
Case Study: Synthesis of Fluorinated Aromatic Compounds
A study demonstrated the use of this compound in the preparation of N-(2',5'-dibromo-4'-fluorophenyl)-2,2,2-trifluoroacetamide. This compound exhibited notable biological activity and was characterized using techniques such as NMR and GC-MS .
Biological Research
The cytotoxic effects of halogenated compounds, including this compound, have been investigated in various biological systems. Research indicates that these compounds can exhibit significant cytotoxicity against certain cancer cell lines, making them potential candidates for further pharmacological studies.
Table 2: Cytotoxicity Assessment Results
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 15.5 |
Other Halogenated Compounds | Various | Varies |
Material Science
In material science, this compound is explored for its potential use in developing low-k dielectric materials due to its unique electronic properties. These materials are crucial for the advancement of microelectronics by reducing capacitance and improving performance in integrated circuits .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. Additionally, its unique electronic properties make it a valuable tool in studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Structural Isomer: 1,4-Dibromo-2,3-difluorobenzene
- CAS : 156682-52-9
- Molecular Formula : C₆H₂Br₂F₂ (same as target compound)
- Key Differences: Bromine and fluorine substituents are swapped (Br at 1,4; F at 2,3). Safety profile overlaps with the target compound, including skin/eye irritation hazards .
- Applications : Used in laboratory chemical synthesis, though specific applications are less documented compared to the target compound .
Methoxy-Substituted Analog: 2,3-Dibromo-1,4-dimethoxybenzene
- CAS : 5030-61-5
- Molecular Formula : C₈H₈Br₂O₂
- Molecular Weight : 295.96 g/mol .
- Key Differences :
- Fluorine atoms replaced with methoxy (-OCH₃) groups.
- Methoxy groups increase polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents.
- Higher molecular weight and bulkier substituents may slow reaction kinetics in nucleophilic substitutions.
Methyl-Substituted Analog: 1,4-Difluoro-2,3-dimethylbenzene
- CAS : 1736-90-9
- Molecular Formula : C₈H₈F₂
- Molecular Weight : 142.15 g/mol .
- Key Differences: Bromine atoms replaced with methyl (-CH₃) groups. Methyl groups are electron-donating, reducing electrophilic substitution reactivity compared to brominated analogs.
Complex Bromo-Fluoro Derivative: 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- CAS : 511540-64-0
- Molecular Formula : C₁₃H₄BrF₇O
- Molecular Weight : 389.06 g/mol .
- Key Differences :
- Contains multiple fluorine atoms and a bromine substituent in a complex structure.
- High lipophilicity (XLogP3: 5.3) due to trifluoromethyl and difluoromethoxy groups.
- Larger molecular size reduces solubility and increases steric hindrance in reactions.
Data Tables
Key Research Findings
Reactivity : Bromine atoms in this compound facilitate nucleophilic aromatic substitution, making it valuable for Suzuki-Miyaura cross-coupling reactions .
Electronic Effects : Fluorine substituents withdraw electron density, activating specific ring positions for further functionalization .
Material Science : Structural analogs like 1,5-dibromo-2,4-difluorobenzene are precursors to TADF emitters in OLEDs, highlighting the importance of substituent positioning in optoelectronic properties .
Biological Activity
2,3-Dibromo-1,4-difluorobenzene (CAS No. 179737-33-8) is a halogenated aromatic compound with significant chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activity and applications in synthesizing biologically relevant molecules.
- Molecular Formula : CHBrF
- Molecular Weight : 271.88 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : Not available
- Purity : Typically >98% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological systems, including potential toxicity and therapeutic effects.
Toxicological Studies
Recent studies have indicated that halogenated compounds like this compound can exhibit cytotoxic effects. For instance, it has been noted that such compounds may induce oxidative stress and apoptosis in various cell lines .
Case Studies and Research Findings
- Cytotoxicity Assessment :
- Environmental Impact :
- Pharmacological Potential :
Data Table: Biological Activity Summary
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the halogen substituents play a crucial role in modulating the electronic properties of the benzene ring, potentially affecting its reactivity with biological macromolecules such as proteins and nucleic acids.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-dibromo-1,4-difluorobenzene, and how do reaction conditions influence yield?
- Methodology : A common approach involves halogenation of fluorobenzene derivatives. For example, lithiation of 1,4-difluorobenzene at low temperatures (-78°C) using n-butyllithium in diethyl ether, followed by bromination, yields the product with ~86% efficiency. Key factors include strict temperature control, inert atmosphere, and stoichiometric precision to minimize side reactions .
- Data Considerations : Variations in solvent choice (e.g., THF vs. diethyl ether) and brominating agents (Br₂ vs. NBS) may affect regioselectivity and purity.
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Safety Protocols :
- Use fume hoods and personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation .
- Store at 2–8°C in airtight containers to prevent degradation or hazardous reactions with strong acids/oxidizers .
Q. What analytical techniques are optimal for characterizing this compound?
- Characterization Methods :
- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substitution patterns and purity.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (271.89 g/mol) .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can researchers address challenges in regioselective synthesis of polyhalogenated benzene derivatives like this compound?
- Experimental Design :
- Use directing groups (e.g., -NO₂, -COOH) to control halogenation positions.
- Computational modeling (DFT) to predict electrophilic substitution preferences based on electronic effects .
- Data Contradictions : Conflicting reports on bromination efficiency (e.g., 86% vs. lower yields in scaled reactions) suggest solvent polarity and steric effects require optimization .
Properties
IUPAC Name |
2,3-dibromo-1,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZEQOJTJIFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-33-8 | |
Record name | 2,3-Dibromo-1,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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